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Compound of Interest

1-(4,4-
Compound Name:
Dichlorobenzhydryl)piperazine

Cat. No.: B1581668

Introduction

1-(4-Chlorobenzhydryl)piperazine, also known by the non-proprietary name Norchlorcyclizine,
is a critical piperazine derivative in the landscape of modern pharmaceutical development.
Identified by its CAS Number 303-26-4, this compound serves as a key synthetic intermediate
for several widely used antihistamines, most notably Cetirizine.[1][2] It is also a known
metabolite of drugs such as Hydroxyzine and Chlorcyclizine, making it essential for
pharmacokinetic and drug metabolism studies.[3][4]

The successful transition of a chemical entity from a laboratory curiosity to a viable
pharmaceutical agent is fundamentally governed by its physicochemical properties. These
characteristics—solubility, lipophilicity, ionization state, and stability—dictate a molecule's
behavior in both formulation and biological systems, directly influencing its absorption,
distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth analysis of the core physicochemical properties of 1-(4-
Chlorobenzhydryl)piperazine. Moving beyond a simple recitation of data, we will explore the
causality behind standard experimental methodologies for determining these properties,
presenting them as self-validating systems. The objective is to equip researchers and
developers with the foundational knowledge required to effectively handle, formulate, and study
this important pharmaceutical building block.
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A note on chemical nomenclature: This document focuses on the mono-chlorinated compound,
1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4), which is the subject of extensive
documentation. The similarly named 1-(4,4'-Dichlorobenzhydryl)piperazine (CAS 27469-61-
0) is a distinct chemical entity.

Chemical Identity and Core Properties

The foundational step in characterizing any compound is to establish its definitive identity and
summarize its principal physical constants. These data are crucial for identity confirmation,
purity assessment, and predicting behavior in various physical states.

The compound typically presents as a white to light beige crystalline powder.[3][5][6] Its stability
under normal temperature and pressure makes it suitable for routine laboratory handling and
storage.[6]

Identifier / Property Value Source(s)
CAS Number 303-26-4 [7]
Molecular Formula C17H1oCIN2 [718]
Molecular Weight 286.80 g/mol [8]

1-[(4-chlorophenyl)
IUPAC Name _ . [9]
(phenyl)methyl]piperazine

Norchlorcyclizine, N-(p-
Common Synonyms ) ) [4119]
Chlorobenzhydryl)-piperazine

White to off-white/light beige
Appearance ) [5][6][10]
crystalline powder

Melting Point 65 - 75 °C [31[8][11][12]
Boiling Point 178 - 180 °C @ 0.5 mmHg [31[8][10]
Water Solubility 144.6 mg/L (at 25 °C) [3][10]

LogP (n-octanol/water) 3.4 (at 25 °C) [3]

pKa (Predicted) 8.99+£0.10 [3][10]
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In-Depth Physicochemical Analysis
Solubility Profile: A Formulation Challenge

Solubility is a gatekeeper property in drug development. A compound must dissolve to be
absorbed and exert a biological effect. 1-(4-Chlorobenzhydryl)piperazine exhibits a classic
profile for a lipophilic amine base: poor aqueous solubility and good solubility in organic
solvents.

e Aqueous Solubility: With a measured solubility of approximately 144.6 mg/L at 25°C, the
compound is classified as "slightly soluble” to "very slightly soluble" in water.[3][5][10] This
low intrinsic solubility in neutral agueous media presents a significant challenge for
developing oral or parenteral formulations.

» Organic Solvent Solubility: In contrast, it is readily soluble in organic solvents like methanol,
ethanol (~25 mg/mL), Dimethyl Sulfoxide (DMSO, ~30 mg/mL), and Dimethylformamide
(DMF, ~30 mg/mL).[3][10][13]

 Field Insight: The high solubility in DMSO is frequently exploited for in vitro biological
screening. However, it is critical to manage the final DMSO concentration in assays to avoid
solvent-induced artifacts. For aqueous buffer systems, a common practice involves first
dissolving the compound in a minimal amount of DMSO and then diluting it into the buffer.
[13] Even with this method, the solubility remains low, at approximately 0.2 mg/mL in a 1:4

DMSO:PBS (pH 7.2) solution.[13] This highlights the compound's tendency to precipitate out

of aqueous solutions and underscores the importance of careful preparation for biological
experiments.

Lipophilicity (LogP): Balancing Permeability and
Solubility

The partition coefficient (P), expressed logarithmically as LogP, measures the differential
solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. Itis a
cornerstone for predicting a drug's ability to cross biological membranes.

1-(4-Chlorobenzhydryl)piperazine has a LogP value of 3.4.[3] This positive value indicates a
strong preference for the lipid phase, classifying it as a lipophilic molecule.
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o Expert Interpretation: A LogP value in this range (typically 1-5) is often associated with good

membrane permeability and absorption, consistent with the "Rule of 5" guidelines for oral

bioavailability. However, high lipophilicity can also lead to challenges, including:

[¢]

Poor aqueous solubility, as already noted.
Increased metabolic clearance.
Potential for non-specific binding to proteins and tissues.

Potential for off-target effects. The LogP of 3.4 suggests a delicate balance; the molecule
is sufficiently lipophilic to cross membranes but may require formulation strategies to
overcome its low aqueous solubility.

lonization Constant (pKa): The Impact of pH

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound

like 1-(4-Chlorobenzhydryl)piperazine, the pKa refers to the ionization of its conjugate acid.

The predicted pKa for this compound is ~8.99.[10] This value is attributed to the secondary

amine within the piperazine ring, which can accept a proton. The other nitrogen is a tertiary

amine, and its pKa would be different, though typically the second pKa of piperazine derivatives

Is significantly lower.

o Causality and Consequence: This pKa value is critical because it dictates the compound's

charge state in different physiological environments.

o In the Stomach (pH 1-3): The compound will be almost completely protonated (>99.9%),

existing as a positively charged cation. This form is generally more water-soluble but less
membrane-permeable.

In the Intestine (pH 6-7.4): The compound will still be predominantly protonated. At a
physiological pH of 7.4, it will be over 95% ionized. This charge significantly impacts its
interaction with transporters, metabolic enzymes, and its target receptors. The existence of
a small fraction of the neutral species is essential for passive diffusion across the intestinal
epithelium.
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Stability and Storage

Proper handling and storage are paramount to ensure the integrity of a reference standard or
synthetic intermediate.

o Chemical Stability: The compound is reported to be stable under normal ambient and
storage conditions.[5][6][14]

¢ Incompatibilities: Contact with strong oxidizing agents should be avoided to prevent chemical
degradation.[5][14]

« Recommended Storage: To ensure long-term integrity, storage in a cool, dry place away from
direct light is recommended.[5] Specific supplier recommendations include refrigeration at 2-
8°C or freezing at -20°C for maximal stability over years.[3][13]

Experimental Methodologies: A Practical Guide

This section details the standard, self-validating protocols for determining the key
physicochemical properties discussed above.

Thermodynamic Solubility via the Shake-Flask Method
(OECD 105)

Principle: The shake-flask method is the "gold standard" for determining thermodynamic
solubility.[15] It involves creating a saturated solution by agitating an excess of the solid
compound in a solvent (e.g., water or buffer) until equilibrium is achieved. The concentration of
the dissolved compound in the clarified supernatant is then measured.

Causality of Method Choice: This method is chosen for its accuracy and direct measurement of
solubility at equilibrium, which is highly relevant for predicting behavior in physiological
systems. It avoids the kinetic artifacts that can arise in high-throughput precipitation-based
methods.[15]

Detailed Protocol:

e Preparation: Add an excess amount of 1-(4-Chlorobenzhydryl)piperazine (e.g., 5-10 mg) to a
known volume of the test solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a glass
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vial.

o Equilibration (Trustworthiness Step): Seal the vial and place it in a shaker or rotator in a
temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24-48
hours to ensure equilibrium is reached.[15][16] The system's trustworthiness depends on
achieving true equilibrium; preliminary experiments should confirm that the measured
concentration does not change between 24 and 48 hours.

e Phase Separation: After agitation, allow the vial to stand undisturbed at the same
temperature for at least 24 hours to allow undissolved solids to settle.[16] Centrifuge the
sample at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended
particles.

o Sampling: Carefully withdraw an aliquot of the clear supernatant. For highly lipophilic
compounds, filtration through a low-binding filter (e.g., 0.22 um PVDF) may be used, but one
must validate that the compound does not adsorb to the filter material.

e Quantification (Self-Validation Step):

o Prepare a set of calibration standards of the compound in a suitable organic solvent (e.g.,
acetonitrile or methanol).

o Dilute the supernatant sample and the standards into the mobile phase.

o Analyze the samples and standards using a validated analytical method, typically reverse-
phase HPLC with UV detection.

o Construct a calibration curve (Concentration vs. Peak Area). The curve must demonstrate
linearity (R2 > 0.99) for the results to be valid.

o Calculation: Use the regression equation from the valid calibration curve to determine the
concentration of the compound in the diluted supernatant. Correct for the dilution factor to
report the final solubility in units of mg/L or puM.

Workflow Diagram: Shake-Flask Solubility Determination
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Caption: Workflow for thermodynamic solubility determination.
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pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of
ionizable compounds.[17] It involves dissolving the compound in a solvent (often a water-
organic co-solvent mixture for poorly soluble compounds) and titrating it with a strong acid or
base. The pH of the solution is monitored throughout the titration, and the pKa is determined
from the inflection point of the resulting titration curve.[18][19]

Causality of Method Choice: This method directly measures the buffering capacity of the
ionizable group, providing a precise pKa value. For sparingly soluble compounds like this one,
using a co-solvent is necessary, and subsequent calculations or series experiments can be
used to extrapolate the pKa to a fully aqueous environment.[17]

Detailed Protocol:

o System Calibration (Trustworthiness Step): Calibrate a high-precision pH meter and
electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the
expected pKa.[18] The accuracy of the entire experiment relies on this initial calibration.

o Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to a
known concentration (e.g., 1 mM). For 1-(4-Chlorobenzhydryl)piperazine, a co-solvent
system like a methanol-water or dioxane-water mixture is required. Maintain a constant ionic
strength using an inert salt like 0.15 M KCI.[18]

« Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant
temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved COz, which
can interfere with the titration of bases.[18]

o Titration:

o Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M
HCI).

o Add the titrant in small, precise increments using an automated burette.

o Record the pH value after each addition, allowing the reading to stabilize.
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» Data Analysis (Self-Validation Step):

Plot the recorded pH values against the volume of titrant added.

o

o Calculate the first derivative (ApH/AV) of the titration curve. The peak of the first derivative
plot corresponds to the equivalence point.

o The pKa is the pH value at the half-equivalence point (the point where half of the base has

been neutralized).

o Perform at least three replicate titrations. The low standard deviation between replicates

serves as a self-validation of the method's precision.[18]

Workflow Diagram: Potentiometric pKa Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1581668#physicochemical-properties-of-1-4-4-
dichlorobenzhydryl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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